2-(Ethylsulfanylmethyl)naphthalene
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Overview
Description
2-(Ethylsulfanylmethyl)naphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features an ethylsulfanyl group attached to a methyl group on the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanylmethyl)naphthalene typically involves the introduction of an ethylsulfanyl group to a naphthalene derivative. One common method is through the reaction of 2-(bromomethyl)naphthalene with ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfanylmethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the naphthalene ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sulfuric acid, nitric acid, aluminum chloride as catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Ethylsulfanylmethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanylmethyl)naphthalene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position, known for its use in the synthesis of dyes and pigments.
2-Naphthalenesulfonic acid: Contains a sulfonic acid group at the 2-position, used in the production of surfactants and dyes.
2-(Methylthio)naphthalene: Similar to 2-(Ethylsulfanylmethyl)naphthalene but with a methylthio group instead of an ethylsulfanyl group.
Uniqueness: this compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(ethylsulfanylmethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14S/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNYYPYTAOOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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